dimethyl 2,6-dimethyl-4-[3-(2-naphthyl)-1-phenyl-1H-pyrazol-4-yl]-1,4-dihydro-3,5-pyridinedicarboxylate
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Overview
Description
Dimethyl 2,6-dimethyl-4-[3-(2-naphthyl)-1-phenyl-1H-pyrazol-4-yl]-1,4-dihydro-3,5-pyridinedicarboxylate is a complex organic compound with a unique structure that combines multiple aromatic and heterocyclic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 2,6-dimethyl-4-[3-(2-naphthyl)-1-phenyl-1H-pyrazol-4-yl]-1,4-dihydro-3,5-pyridinedicarboxylate typically involves multi-step organic reactions. One common method involves the condensation of 2,6-dimethyl-3,5-pyridinedicarboxylate with 3-(2-naphthyl)-1-phenyl-1H-pyrazole under specific conditions. The reaction is usually carried out in the presence of a strong base and a suitable solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of catalysts to accelerate the reaction .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2,6-dimethyl-4-[3-(2-naphthyl)-1-phenyl-1H-pyrazol-4-yl]-1,4-dihydro-3,5-pyridinedicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
Dimethyl 2,6-dimethyl-4-[3-(2-naphthyl)-1-phenyl-1H-pyrazol-4-yl]-1,4-dihydro-3,5-pyridinedicarboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of dimethyl 2,6-dimethyl-4-[3-(2-naphthyl)-1-phenyl-1H-pyrazol-4-yl]-1,4-dihydro-3,5-pyridinedicarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- Diethyl 2,6-dimethyl-4-[3-(2-naphthyl)-1-phenyl-1H-pyrazol-4-yl]-1,4-dihydro-3,5-pyridinedicarboxylate
- Dimethyl 2,6-dimethyl-4-(1-naphthyl)-1,4-dihydro-3,5-pyridinedicarboxylate
- Diisobutyl 2,6-dimethyl-4-[3-(2-naphthyl)-1-phenyl-1H-pyrazol-4-yl]-1,4-dihydro-3,5-pyridinedicarboxylate
Uniqueness
Dimethyl 2,6-dimethyl-4-[3-(2-naphthyl)-1-phenyl-1H-pyrazol-4-yl]-1,4-dihydro-3,5-pyridinedicarboxylate stands out due to its specific combination of aromatic and heterocyclic rings, which may confer unique chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications .
Properties
Molecular Formula |
C30H27N3O4 |
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Molecular Weight |
493.6 g/mol |
IUPAC Name |
dimethyl 2,6-dimethyl-4-(3-naphthalen-2-yl-1-phenylpyrazol-4-yl)-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C30H27N3O4/c1-18-25(29(34)36-3)27(26(19(2)31-18)30(35)37-4)24-17-33(23-12-6-5-7-13-23)32-28(24)22-15-14-20-10-8-9-11-21(20)16-22/h5-17,27,31H,1-4H3 |
InChI Key |
HQSZMUDDDNWOQP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CN(N=C2C3=CC4=CC=CC=C4C=C3)C5=CC=CC=C5)C(=O)OC |
Origin of Product |
United States |
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